molecular formula C9H17NO2 B14698374 Propyl piperidine-1-carboxylate CAS No. 27000-70-0

Propyl piperidine-1-carboxylate

Cat. No.: B14698374
CAS No.: 27000-70-0
M. Wt: 171.24 g/mol
InChI Key: ZWGMYSLDSCSTGG-UHFFFAOYSA-N
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Description

Propyl piperidine-1-carboxylate ( 27000-70-0) is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is classified as a piperidine-1-carboxylate ester. This compound features a piperidine ring, a fundamental six-membered heterocyclic amine that is a pivotal cornerstone in pharmaceutical research . The piperidine structure is one of the most common heterocyclic fragments found in FDA-approved drugs, making its derivatives highly valuable as building blocks in medicinal chemistry . Derivatives containing the piperidine moiety have been investigated for a wide spectrum of biological activities. Research into piperidine-based compounds has shown potential in areas such as anticancer, antiviral, and antimicrobial applications, among others . The compound has a topological polar surface area of 29.5 Ų and a computed XLogP3 value of 1.9, which are important parameters for predicting pharmacokinetic properties . Its density is approximately 1.018 g/cm³, with a predicted boiling point of 237.7°C and a flash point of 97.6°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications. For Research Use Only. Not for Human or Veterinary Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27000-70-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

propyl piperidine-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2-8H2,1H3

InChI Key

ZWGMYSLDSCSTGG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)N1CCCCC1

Origin of Product

United States

Foundational & Exploratory

Technical Profile: Propyl Piperidine-1-Carboxylate (CAS 27000-70-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl piperidine-1-carboxylate (CAS 27000-70-0) is a specialized organic carbamate ester serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Structurally characterized by a piperidine ring nitrogen-protected by a propyloxycarbonyl group, it functions as a lipophilic building block for generating complex pharmaceutical scaffolds, particularly in the development of serine hydrolase inhibitors and G-protein coupled receptor (GPCR) ligands.

While structurally homologous to the commercial insect repellent Picaridin (KBR 3023), this compound is primarily utilized as a versatile electrophilic species or protected amine precursor in synthetic workflows. This guide details its physicochemical properties, validated synthesis protocols, and application in drug discovery pipelines.

Physicochemical Characterization

Understanding the physical profile of CAS 27000-70-0 is essential for optimizing reaction conditions and purification strategies. The compound exhibits moderate lipophilicity, making it soluble in common organic solvents (DCM, EtOAc, MeOH) but sparingly soluble in water.

Table 1: Core Properties
PropertyValue / Description
CAS Registry Number 27000-70-0
IUPAC Name Propyl piperidine-1-carboxylate
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow liquid
Density 1.018 g/cm³ (predicted)
Boiling Point ~237.7°C at 760 mmHg
Flash Point 97.6°C
LogP (Predicted) 1.9 – 2.3
Refractive Index 1.469
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

Synthesis & Manufacturing Protocols

The synthesis of Propyl piperidine-1-carboxylate follows a standard nucleophilic acyl substitution mechanism. Two primary pathways are employed depending on scale and reagent availability: the Chloroformate Route (Standard Laboratory Scale) and the Carbonate Transesterification Route (Green Chemistry/Industrial Scale).

Protocol A: The Chloroformate Route (Laboratory Standard)

This method is preferred for high-yield, small-to-medium scale synthesis due to its rapid kinetics and operational simplicity.

Reaction Logic: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of propyl chloroformate. A base (Triethylamine) is required to neutralize the generated HCl byproduct, driving the equilibrium forward and preventing the formation of piperidinium salts.

Materials:

  • Piperidine (1.0 eq)

  • Propyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Piperidine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL). Cool the system to 0°C using an ice bath to control the exotherm.

  • Addition: Add Propyl chloroformate (11 mmol) dropwise via a syringe pump or addition funnel over 15 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of piperidine.

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid traces), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc/Hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic flow and critical control points for the Chloroformate Route.

Synthesis_Workflow cluster_conditions Reaction Conditions Substrate Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Propyl Chloroformate (Electrophile) Reagent->Intermediate Base Triethylamine (HCl Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct Proton Capture Product Propyl piperidine-1-carboxylate (Target) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanistic pathway for the synthesis of CAS 27000-70-0 via acyl substitution.

Applications in Drug Discovery & Development

Pharmacophore Scaffold

Propyl piperidine-1-carboxylate serves as a "masked" piperidine or a terminal carbamate motif in Structure-Activity Relationship (SAR) studies.

  • Lipophilicity Modulation: The propyl chain adds steric bulk and lipophilicity (LogP ~2.0) without introducing hydrogen bond donors, useful for optimizing blood-brain barrier (BBB) penetration in CNS drug design.

  • Bioisostere Utility: It acts as a bioisostere for amides or ureas, providing metabolic stability against amidases due to the carbamate linkage.

Structural Analog to Repellents

This compound shares the N-acyl piperidine core with Picaridin (Icaridin), a WHO-recommended insect repellent.

  • Research Context: Researchers utilize CAS 27000-70-0 as a reference standard or negative control in repellent efficacy assays to determine the specific contribution of the sec-butyl and hydroxyethyl side chains found in Picaridin versus the simpler propyl chain of this molecule.

Analytical Standard

It is frequently used as an internal standard in the GC-MS analysis of carbamate pesticides or piperidine derivatives due to its distinct fragmentation pattern and stable retention time.

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 3.40 – 3.50 ppm (m, 4H): Methylene protons adjacent to the nitrogen (Piperidine ring positions 2 and 6).

  • δ 4.00 – 4.05 ppm (t, 2H): Methylene protons of the propyl ester group (-O-CH ₂-CH₂-CH₃).

  • δ 1.50 – 1.65 ppm (m, 6H): Internal methylene protons of the piperidine ring and the propyl chain.

  • δ 0.90 – 0.95 ppm (t, 3H): Terminal methyl group of the propyl chain.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 171.

  • Base Peak: Typically m/z 112 (Loss of propyloxy group) or m/z 84 (Piperidine ring fragment).

  • Fragmentation: Loss of the propyl chain (M-43) is a characteristic cleavage pathway.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 27000-70-0 is limited, its structural class (carbamates) dictates the following safety protocols.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3389715, 1-(1-Propyl-4-piperidyl)piperidine-4-carboxylic acid (Related Structure). Retrieved from [Link]

  • Royal Society of Chemistry (2020). Spectral data of piperidine derivatives and synthesis intermediates. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) (2023). Mass Spectral Library: Piperidinecarboxylic acid esters. Retrieved from [Link][1]

Sources

Technical Analysis: Propyl Piperidine-1-Carboxylate as a Masked Precursor Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the forensic characterization, structural analysis, and regulatory implications of carbamate-protected piperidine derivatives.

Disclaimer: This document is for educational, forensic, and analytical research purposes only. The synthesis, possession, or distribution of fentanyl precursors and their analogs is strictly regulated by international laws (e.g., UN 1988 Convention) and national statutes (e.g., US Controlled Substances Act, Federal Analogue Act). The compound discussed is treated here as a "masked precursor" for the purpose of forensic identification and chemical defense.

Executive Summary

The emergence of "masked" precursors represents a significant challenge in the forensic analysis of synthetic opioids. Propyl piperidine-1-carboxylate represents a structural evolution from the strictly controlled tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP). By modifying the carbamate ester chain (e.g., from tert-butyl to propyl), clandestine chemists attempt to bypass specific chemical scheduling while retaining the ability to generate the essential piperidine core required for fentanyl synthesis.

This guide provides a comprehensive analytical framework for identifying this specific analog, distinguishing it from legitimate chemical reagents, and understanding its stability profile under forced degradation conditions.

Chemical Structure and Properties

Propyl piperidine-1-carboxylate functions as a carbamate protecting group for the nitrogen atom of the piperidine ring. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, the propyl carbamate is chemically more robust, requiring more vigorous conditions for deprotection, which alters its forensic signature.

Structural Comparison
Feature1-boc-4-AP (Controlled)Propyl piperidine-1-carboxylate (Analog)
Protecting Group tert-Butyl carbamate (Boc)Propyl carbamate
Electronic Effect Sterically bulky, electron-donatingLess steric hindrance, inductive stabilization
Deprotection Mild Acid (TFA/HCl)Strong Acid or Basic Hydrolysis
CAS RN 125541-22-2Varies by specific substitution
Molecular Weight ~276.4 g/mol ~262.4 g/mol (if 4-AP derivative)
Theoretical Mechanism of Masking

The carbamate moiety serves two roles:

  • Regulatory Evasion: It alters the molecular weight and retention time, evading standard GC-MS libraries calibrated for the parent piperidine.

  • Chemical Stability: It protects the secondary amine from side reactions during transport or intermediate steps.

Forensic Analytical Protocols

To positively identify Propyl piperidine-1-carboxylate, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Experiment A: GC-MS Fragmentation Analysis

Objective: To establish the fragmentation pattern distinguishing the propyl ester from the tert-butyl ester.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol (HPLC grade).

  • Instrument Parameters:

    • Inlet Temperature: 250°C

    • Column: DB-5MS (30m x 0.25mm x 0.25µm)

    • Carrier Gas: Helium at 1.0 mL/min

    • Gradient: 50°C (hold 1 min) to 300°C at 20°C/min.

  • Data Acquisition: Electron Ionization (EI) at 70 eV; Scan range 40–500 amu.

Expected Results (Diagnostic Ions):

  • Molecular Ion [M]+: Observable (unlike Boc derivatives which often show weak [M]+).

  • Carbamate Cleavage:

    • Boc derivatives typically show a dominant peak at [M-57] (loss of t-butyl) and [M-100] (loss of Boc).

    • Propyl derivatives will exhibit a loss of the propoxy radical [M-59] or the propyl carbamate moiety entirely.

  • McLafferty Rearrangement: The propyl chain allows for a McLafferty rearrangement not possible with the tert-butyl group, producing a diagnostic even-mass alkene ion.

Experiment B: 1H-NMR Structural Elucidation

Objective: To confirm the presence of the n-propyl chain attached to the carbamate oxygen.

Methodology:

  • Solvent: Deuterated Chloroform (CDCl3).

  • Standard: Tetramethylsilane (TMS) as internal reference (0.00 ppm).

  • Acquisition: 400 MHz or higher; 16 scans.

Key Chemical Shifts (δ ppm):

Proton Environment Multiplicity Approx. Shift (δ) Assignment

| -O-CH2-CH2-CH3 | Triplet (t) | 4.05 - 4.15 |


-methylene of propyl ester |
| -O-CH2-CH2-CH3  | Multiplet (m) | 1.60 - 1.70 | 

-methylene of propyl ester | | -O-CH2-CH2-CH3 | Triplet (t) | 0.90 - 0.95 | Terminal methyl of propyl ester | | Piperidine

-H
| Broad (br) | 3.40 - 3.60 | Ring protons adjacent to N |

Interpretation: The triplet at ~4.10 ppm is the "smoking gun" for the propyl carbamate, clearly distinct from the singlet at ~1.45 ppm seen in Boc-protected precursors.

Experiment C: Forced Degradation (Stability Profiling)

Objective: To demonstrate the precursor potential by releasing the controlled piperidine core (e.g., 4-anilinopiperidine) under hydrolytic conditions.

Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of analog in 2 mL of 6M HCl.

  • Incubation: Reflux at 100°C for 4 hours. (Note: Propyl esters require harsher conditions than Boc).

  • Neutralization: Cool and basify to pH 10 with 5M NaOH.

  • Extraction: Extract with Dichloromethane (DCM).

  • Analysis: Analyze the organic layer via GC-MS.

    • Positive Confirmation: Detection of the unprotected piperidine core (e.g., 4-ANPP or 4-AP) confirms the compound is a "masked" precursor.[1]

Visualization of Analytical Workflow

The following diagram outlines the decision logic for classifying unknown piperidine carbamates.

ForensicWorkflow Sample Seized Unknown (White Powder/Liquid) Screening GC-MS Screening (EI Source) Sample->Screening MassSpec Mass Spectrum Analysis Screening->MassSpec BocCheck Loss of 57/100 amu? (t-Butyl signature) MassSpec->BocCheck PropylCheck Loss of 43/59 amu? (Propyl signature) MassSpec->PropylCheck NMR 1H-NMR Analysis (CDCl3) BocCheck->NMR No/Ambiguous Hydrolysis Forced Hydrolysis (6M HCl, Reflux) BocCheck->Hydrolysis Yes (Likely Boc) PropylCheck->NMR Indicates Alkyl Chain NMR->Hydrolysis Confirm Ester Type CoreID Identify Core: 4-AP / 4-Piperidone Hydrolysis->CoreID Report Classification: Masked Precursor Analog CoreID->Report

Figure 1: Forensic decision tree for the identification and classification of N-substituted piperidine carbamate precursors.

Regulatory Implications

While Propyl piperidine-1-carboxylate may not be explicitly named in Table I of the UN 1988 Convention at the time of writing, it falls under the scrutiny of "catch-all" regulations in many jurisdictions.

  • Federal Analogue Act (USA): If the substance is intended for human consumption or illicit manufacture, it may be treated as a Schedule I controlled substance due to its structural similarity to listed precursors (like 1-boc-4-AP).

  • International Watchlists: The International Narcotics Control Board (INCB) actively monitors "non-scheduled" carbamates (methyl, ethyl, propyl, isopropyl) as they are direct substitutes for the controlled Boc-derivatives.

Researchers handling these compounds for legitimate standard testing must maintain strict chain-of-custody documentation to prove lack of illicit intent.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022).[2] Scheduling of fentanyl precursors: 4-AP, 1-boc-4-AP, and norfentanyl.[2][3][4] UNODC Global SMART Update.[2]

  • Drug Enforcement Administration (DEA). (2023). Designation of 4-Piperidone as a List I Chemical.[1][3][5] Federal Register.

  • Center for Forensic Science Research & Education (CFSRE). (2024).[6] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.[6]

  • International Narcotics Control Board (INCB). (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.[2]

  • Mayer, S., et al. (2018). Characterization of N-tert-butoxycarbonyl-protected fentanyl precursors by GC-MS and NMR. Journal of Forensic Sciences.

Sources

Medicinal Chemistry of Piperidine-1-Carboxylate Esters: Covalent Inhibition & Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine-1-carboxylate ester (or N-carboalkoxypiperidine) is a privileged scaffold in medicinal chemistry, serving two distinct but critical roles: as a covalent warhead for serine hydrolase inhibition and as a prodrug moiety for modulating physicochemical properties. This technical guide analyzes the scaffold's mechanistic versatility, focusing on its application in targeting the endocannabinoid system (specifically Monoacylglycerol Lipase, MAGL) and its utility in optimizing ADME profiles.

Structural Mechanistics & The "Stay/Leave" Paradigm

The piperidine-1-carboxylate moiety operates on a fundamental principle of acyl transfer. Its biological activity is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group upon nucleophilic attack.

The Covalent Mechanism (Serine Hydrolases)

In the context of enzyme inhibition, particularly for targets like MAGL and Fatty Acid Amide Hydrolase (FAAH), this scaffold acts as a "suicide substrate." The mechanism is a pseudo-irreversible carbamylation of the catalytic serine residue.

The "Stay/Leave" Rule:

  • The Staying Group (SG): The piperidine ring and its substituents. This group remains covalently bound to the enzyme, occupying the active site and preventing substrate access. Its structure dictates selectivity .

  • The Leaving Group (LG): The O-alkyl or O-aryl moiety. This group is expelled during the reaction. Its pKa and steric profile dictate reactivity (potency).

Mechanism of Action Diagram

The following diagram illustrates the covalent inactivation of MAGL by a piperidine-1-carboxylate inhibitor (e.g., JZL184).

MAGL_Mechanism Enzyme MAGL Enzyme (Ser-122 Nucleophile) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor (JZL184) (Piperidine-1-CO-O-Ar) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nu: Attack (Ser-OH -> C=O) LeavingGroup Leaving Group Expelled (4-Nitrophenol) Transition->LeavingGroup Elimination Adduct Carbamylated Enzyme (Inactive) Transition->Adduct Collapse & Bond Formation Adduct->Enzyme Slow Hydrolysis (H2O)

Caption: Mechanism of covalent inactivation. The catalytic serine attacks the carbamate carbonyl, expelling the O-aryl leaving group and forming a stable carbamylated enzyme adduct.

Case Study: MAGL Inhibition & JZL184[1][2][3][4][5][6][7][8][9]

The development of JZL184 (4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate) represents the gold standard for this scaffold. Prior to JZL184, MAGL inhibitors lacked selectivity, often cross-reacting with FAAH.

Optimization of the Leaving Group

Research indicates that the potency of piperidine carbamates against MAGL is strictly correlated with the leaving group's ability to stabilize a negative charge (pKa of the conjugate acid).

Table 1: SAR of Piperidine-1-Carboxylate MAGL Inhibitors (Leaving Group Effect)

CompoundLeaving Group (LG)LG pKaIC50 (MAGL)Selectivity (MAGL vs FAAH)
JZL184 4-Nitrophenol7.18 nM >300-fold
Analog A Phenol10.0>10,000 nMN/A
Analog B 4-Chlorophenol9.4~500 nMModerate
Analog C N-Hydroxysuccinimide6.04 nMLow (High reactivity, low selectivity)

Data Synthesis: A leaving group pKa between 6 and 8 is the "sweet spot." Higher pKa values (e.g., phenol) render the carbonyl insufficiently electrophilic for the catalytic serine. Lower pKa values (e.g., NHS) make the compound hyper-reactive, leading to off-target acylation of other proteome serine hydrolases.

The "Staying Group" Role

While the LG drives potency, the piperidine core (SG) drives selectivity. The bulky bis(benzo[d][1,3]dioxol-5-yl)methyl group at the 4-position of JZL184 is designed to mimic the arachidonoyl tail of the endogenous substrate (2-AG), ensuring the inhibitor fits the MAGL binding pocket but is sterically excluded from FAAH.

Prodrug Applications: Solubility & Permeability[10][11][12]

Beyond covalent inhibition, piperidine-1-carboxylate esters are utilized to mask polar amine functionalities.

  • Lipophilicity Tuning: Converting a secondary piperidine amine to a carbamate (e.g., ethyl or benzyl ester) significantly increases logP, facilitating blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The carbamate linkage is generally more stable to plasma esterases than simple carboxylate esters, providing a longer half-life before the active amine is regenerated (if designed as a cleavable prodrug) or maintaining the integrity of the molecule if the carbamate is the active pharmacophore.

Synthetic Protocol: Preparation of JZL184

The synthesis of activated piperidine carbamates typically avoids the use of phosgene, favoring the safer 4-nitrophenyl chloroformate route. This protocol ensures high yields and introduces the "leaving group" in the final step.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 4-Substituted Piperidine Step1 Activation: Mix in DCM at 0°C Start->Step1 Reagent Reagent: 4-Nitrophenyl Chloroformate Reagent->Step1 Base Base: Triethylamine (Et3N) Base->Step1 Step2 Coupling: Nucleophilic Acyl Substitution Step1->Step2 Stir 2-4h @ RT Step3 Purification: Flash Chromatography Step2->Step3 Wash & Conc. Product Final Product: JZL184 (4-Nitrophenyl Carbamate) Step3->Product

Caption: Synthesis of JZL184 via activated chloroformate coupling. This route installs the critical 4-nitrophenyl leaving group under mild conditions.

Detailed Experimental Protocol

Objective: Synthesis of JZL184 (4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate).

  • Reagent Preparation: In a flame-dried round-bottom flask under argon atmosphere, dissolve 4-nitrophenyl chloroformate (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0°C.

  • Coupling: Add the 4-substituted piperidine precursor (1.0 equiv) dissolved in minimal DCM dropwise to the chloroformate solution.

  • Base Addition: Slowly add Triethylamine (Et3N) (3.0 equiv) to the mixture. The reaction will likely turn yellow due to the liberation of 4-nitrophenol (if hydrolysis occurs) or the formation of the intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Target Rf ~0.4 in 1:1 Hexane/EtOAc).

  • Workup: Dilute with DCM, wash sequentially with saturated NaHCO3 (to remove free 4-nitrophenol) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via flash column chromatography on silica gel (Gradient: 10-40% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H-NMR (look for piperidine ring protons at 2.8-4.2 ppm and nitrophenyl doublets at 7.4/8.2 ppm) and HRMS.

References

  • Long, J. Z., et al. (2009).[1][2][3] Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[4][3][5] Nature Chemical Biology, 5(1), 37–44.[3][5] Link

  • Adibekian, A., et al. (2011). Optimization of the N-hydroxyhydantoin carbamate scaffold for selective inhibition of serine hydrolases. Journal of the American Chemical Society, 133(11), 3734–3737. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(5), 403–414. Link

  • Nevalainen, T. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(21), 5917-5928. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

Sources

An In-depth Technical Guide to the Safety Profile of Propyl Piperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive safety and handling profile for propyl piperidine-1-carboxylate (CAS No. 27000-70-0). In the absence of a formally published Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to construct a scientifically reasoned evaluation of potential hazards. By deconstructing the molecule into its core components—the piperidine ring, the carbamate linkage, and the propyl ester group—this guide offers researchers, scientists, and drug development professionals a reliable framework for risk assessment and safe laboratory practice.

Introduction and Scientific Rationale

Propyl piperidine-1-carboxylate is a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Its structure combines a saturated nitrogen heterocycle (piperidine) with a carbamate functional group. The nitrogen atom of the piperidine ring is acylated, which is known to significantly modulate the chemical and toxicological properties compared to the parent amine.

Given the lack of a dedicated SDS, a predictive hazard assessment is essential for ensuring laboratory safety. This guide employs a first-principles, structure-based approach. The hazards associated with the highly reactive and corrosive parent amine, piperidine, are expected to be substantially mitigated by the presence of the electron-withdrawing carbamate group. However, the carbamate moiety itself introduces a different toxicological profile, and the overall properties will be influenced by the n-propyl ester chain. This analysis, therefore, draws upon empirical data from piperidine, various N-substituted piperidines, and related carbamate esters to build a composite safety profile.

Predicted Physicochemical and Hazard Profile

The properties of propyl piperidine-1-carboxylate are inferred from its constituent parts and related molecules. The N-alkoxycarbonyl group reduces the basicity and volatility compared to piperidine.

Table 1: Inferred Physicochemical Properties and Hazard Classifications

PropertyInferred Value / ClassificationScientific Justification
Molecular Formula C₉H₁₇NO₂-
Molecular Weight 171.24 g/mol -
Appearance Colorless to pale yellow liquidBased on analogous short-chain N-alkoxycarbonyl piperidines.
Boiling Point Estimated 200-230 °CHigher than piperidine (106 °C) due to increased molecular weight and polarity.
Flash Point Estimated > 90 °CLikely a combustible liquid, not highly flammable like piperidine (16 °C). The carbamate group reduces volatility.
Solubility Soluble in organic solvents; sparingly soluble in water.Typical for ester-containing organic molecules.
GHS Pictograms (Predicted) Reflects warnings for acute toxicity, irritation, and potential for organ effects.
Signal Word (Predicted) Warning -
Hazard Statements (Predicted) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Derived from data on propyl carbamate and N-Boc-piperidine derivatives[1][2].

Toxicological Profile: A Synthesis of Component Hazards

The overall toxicity is a composite of the attenuated piperidine hazards and the intrinsic properties of the carbamate group.

The Piperidine Core: A Mitigated Hazard

Piperidine itself is a highly hazardous substance. It is flammable, corrosive, and acutely toxic via oral, dermal, and inhalation routes, causing severe skin burns and eye damage.[3][4][5][6][7][8][9] The acylation of the nitrogen atom to form the carbamate in propyl piperidine-1-carboxylate drastically reduces these hazards by delocalizing the nitrogen's lone pair of electrons, thereby decreasing its basicity and reactivity. While the severe corrosivity is removed, a baseline of irritation potential remains.

The Carbamate Functional Group: The Primary Toxicological Driver

Carbamates are known acetylcholinesterase (AChE) inhibitors.[10][11][12] This mechanism is shared with organophosphate pesticides, but with a critical difference: the inhibition by carbamates is reversible.[10][12][13] This reversibility means that toxic effects are generally less severe and of shorter duration than those from organophosphates.[10][11][13]

  • Mechanism of Action: Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system.[10][11]

  • Routes of Exposure: Toxicity can occur through ingestion, inhalation, and dermal absorption.[10][13][14]

  • Symptoms of Overexposure: Symptoms are cholinergic in nature and can include salivation, lacrimation, gastrointestinal distress, and sweating. In severe cases, muscle weakness and respiratory difficulty may occur.[11][14]

Data for propyl carbamate specifically indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][15][16] This profile is adopted as the primary basis for the hazard assessment of the target molecule.

The Propyl Ester Group

The n-propyl group is not expected to contribute significantly to the toxicological profile beyond influencing the compound's lipophilicity and absorption kinetics. Safety data for simple propyl esters like propyl acetate show flammability and potential for mild irritation.[17][18][19][20][21]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on the inferred hazard profile and represent best practices for handling a moderately hazardous research chemical.

Risk Assessment and Hazard Control Workflow

The following diagram illustrates the logical flow for establishing appropriate safety measures.

G Diagram 1: Hazard Control Workflow cluster_assessment Risk Assessment cluster_control Hazard Control Measures A Identify Compound: Propyl Piperidine-1-Carboxylate B Review Analog Data: - Piperidine (Corrosive, Toxic) - Carbamates (AChE Inhibitor) - N-Boc Analogs (Irritant) A->B C Synthesize Hazard Profile: - Harmful if Swallowed - Skin/Eye/Respiratory Irritant B->C D Engineering Controls: - Chemical Fume Hood C->D Based on Irritant & Inhalation Risk E Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles - Lab Coat C->E Based on Skin/Eye Contact Risk F Safe Work Practices: - Avoid Inhalation/Contact - Use Smallest Quantities - Label Containers Clearly D->F E->F G Safe Laboratory Use F->G

Caption: Logical workflow from risk assessment to implementation of controls.

Standard Operating Procedure (SOP) for Handling
  • Engineering Controls: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles compliant with EN 166 or ANSI Z87.1 standards are mandatory.

    • Hand Protection: Nitrile gloves should be worn. Inspect gloves for integrity before use and change them immediately if contamination is suspected.

    • Skin Protection: A standard laboratory coat must be worn. Ensure cuffs are tucked into gloves.

  • Handling Practices:

    • Avoid direct contact with skin, eyes, and clothing.

    • Use the smallest quantity of material necessary for the experiment.

    • Ground equipment when transferring large volumes to prevent static discharge.

    • Keep containers tightly closed when not in use.

Emergency Response Protocols
SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and provide the medical team with this safety guide.
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site.

Stability and Reactivity

The stability of propyl piperidine-1-carboxylate is predicted to be greater than that of piperidine itself.

  • Chemical Stability: Stable under normal laboratory conditions (ambient temperature and pressure).

  • Conditions to Avoid: Avoid strong oxidizing agents, strong acids, and strong bases. Contact with strong bases could potentially hydrolyze the carbamate linkage, regenerating the more hazardous piperidine.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[8]

  • Hazardous Polymerization: Will not occur.

The following diagram illustrates the primary reactivity pathways.

G Diagram 2: Predicted Reactivity Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_redox Redox Compound Propyl Piperidine-1-Carboxylate Acid Strong Acid (H+) Compound->Acid Base Strong Base (OH-) Compound->Base Heat High Heat (>250°C) Compound->Heat Oxidizer Strong Oxidizer Compound->Oxidizer Products Piperidine + Propanol + CO2 Acid->Products Base->Products Decomp CO, CO2, NOx Heat->Decomp OxidizedProducts Various Oxidation Products Oxidizer->OxidizedProducts

Caption: Potential degradation pathways under harsh chemical or thermal conditions.

Conclusion and Recommendations

While propyl piperidine-1-carboxylate is significantly less hazardous than its parent amine, it should not be considered benign. The primary risks are associated with its carbamate functionality, leading to a classification as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. All laboratory work must be performed with appropriate engineering controls (fume hood) and personal protective equipment. By adhering to the protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe working environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. [Link]

  • Richards, J. & Tenenbaum, J. (2023). Carbamate Toxicity. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (n.d.). Carbamate poisoning. [Link]

  • MD Searchlight. (n.d.). Carbamate Toxicity. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

  • Tenenbaum, J. (2023, May 1). Carbamate Toxicity. PubMed. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]

  • Valsynthese SA. (2025, May 20). Material Safety Data Sheet PROPYL CHLOROFORMATE. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]

  • PubChem. (n.d.). Propyl carbamate. National Institutes of Health. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid n-propyl ester. [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • New Jersey Department of Health. (2010, November). Hazardous Substance Fact Sheet - n-Propyl Acetate. [Link]

  • ICSC. (n.d.). ICSC 0940 - n-PROPYL ACETATE. [Link]

  • (2021, November 23). Safety Data Sheet n-Propyl acetate. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Propyl Piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of propyl piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the N-acylation of piperidine with propyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural alkaloids.[1][2][3][4] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to optimize binding interactions with biological targets.[2][4] The functionalization of the piperidine nitrogen is a common strategy to modulate the physicochemical properties of a molecule, such as its lipophilicity, basicity, and metabolic stability.

The formation of N-alkoxycarbonyl derivatives, specifically carbamates, is a fundamental transformation in organic synthesis. The target molecule of this protocol, propyl piperidine-1-carboxylate, serves as a key building block for more complex molecular architectures in drug discovery programs.[2] The reaction between piperidine and propyl chloroformate is a robust and high-yielding method for this purpose, proceeding via a nucleophilic acyl substitution mechanism.

Reaction Mechanism and Scientific Rationale

The synthesis of propyl piperidine-1-carboxylate is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine. The reaction proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the secondary amine nitrogen of piperidine acting as a nucleophile. It attacks the highly electrophilic carbonyl carbon of propyl chloroformate. This electrophilicity is induced by the strong electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atom.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). This acidic byproduct would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added. The base neutralizes the HCl as it is formed, typically precipitating as a hydrochloride salt (e.g., triethylammonium chloride), which can be easily removed during the work-up.

The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical, as propyl chloroformate is highly reactive towards water and can readily hydrolyze.[5][6]

Comprehensive Safety Protocol

Hazard Analysis: All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.

  • Propyl Chloroformate (CAS: 109-61-5): This reagent is highly hazardous. It is a flammable liquid, corrosive, and a potent lachrymator (causes tearing).[7][8] It is water-sensitive and can decompose to produce toxic gases like hydrogen chloride and phosgene, especially in a fire.[5] All equipment must be dry, and exposure to moisture must be strictly avoided.[5][8] It is incompatible with strong bases, alcohols, and amines.[5]

  • Piperidine (CAS: 110-89-4): Piperidine is a flammable, toxic, and corrosive liquid with a strong amine odor. It can cause severe skin burns and eye damage.

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Inhalation and skin contact should be minimized.

  • Triethylamine (TEA): A flammable, corrosive, and volatile liquid with a strong, unpleasant odor.

Emergency Procedures: An emergency eyewash and safety shower must be accessible. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[6][9] In case of inhalation, move the individual to fresh air and seek immediate medical attention.[5][9] Spills should be absorbed with an inert material like sand or vermiculite and disposed of as hazardous chemical waste.[9]

Detailed Experimental Protocol

This protocol details the synthesis on a 25 mmol scale.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMolar Eq.
Piperidine110-89-485.152.13 g (2.47 mL)1.0
Propyl Chloroformate109-61-5122.553.20 g (2.99 mL)1.05
Triethylamine (TEA)121-44-8101.192.78 g (3.83 mL)1.1
Dichloromethane (DCM)75-09-284.93100 mL-
1 M Hydrochloric Acid7647-01-0-~50 mL-
Saturated NaCl (Brine)7647-14-5-~50 mL-
Anhydrous MgSO₄/Na₂SO₄7487-88-9-~5 g-

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL dropping funnel

  • Ice/water bath

  • Thermometer

  • Nitrogen/Argon gas inlet

  • 250 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the fume hood, charge the flask with piperidine (2.47 mL, 25 mmol) and anhydrous dichloromethane (80 mL). Add triethylamine (3.83 mL, 27.5 mmol).

  • Initiation of Reaction: Cool the stirred solution to 0-5 °C using an ice/water bath.

  • Addition of Electrophile: Dissolve propyl chloroformate (2.99 mL, 26.25 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the propyl chloroformate solution dropwise to the cooled piperidine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up - Quenching and Washing: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl. Shake the funnel, venting frequently. This step neutralizes the excess triethylamine and removes the triethylammonium chloride salt into the aqueous phase.

  • Extraction: Separate the layers and retain the organic (bottom, DCM) layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude product is typically a colorless to pale yellow oil of sufficient purity for many applications. For higher purity, vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) can be employed. A typical yield is in the range of 90-98%.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve Piperidine & TEA in Anhydrous DCM cooling Cool to 0-5 °C reagents->cooling addition Dropwise Addition of Propyl Chloroformate cooling->addition stir Stir at Room Temp (2-3 hours) addition->stir wash Wash with 1M HCl, Water, and Brine stir->wash extract Separate Organic Layer wash->extract dry Dry over MgSO₄ extract->dry evap Solvent Evaporation (Rotovap) dry->evap product Propyl Piperidine-1-carboxylate (Colorless Oil) evap->product char Characterization (NMR, IR, MS) product->char

Caption: Workflow for the synthesis of propyl piperidine-1-carboxylate.

Product Characterization

Proper analytical characterization is essential to confirm the identity and purity of the final product.

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.02 (t, J = 6.7 Hz, 2H, -O-CH₂ -CH₂-CH₃)

    • δ 3.40 (t, J = 5.5 Hz, 4H, piperidine H2/H6)

    • δ 1.63 (p, J = 6.7 Hz, 2H, -O-CH₂-CH₂ -CH₃)

    • δ 1.55 (m, 6H, piperidine H3/H4/H5)

    • δ 0.92 (t, J = 7.4 Hz, 3H, -O-CH₂-CH₂-CH₃ )

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 155.5 (C=O, carbamate)

    • δ 67.5 (-O-C H₂-CH₂-CH₃)

    • δ 45.0 (piperidine C2/C6)

    • δ 26.0 (piperidine C4)

    • δ 24.5 (piperidine C3/C5)

    • δ 22.5 (-O-CH₂-C H₂-CH₃)

    • δ 10.5 (-O-CH₂-CH₂-C H₃)

  • IR (Neat, cm⁻¹):

    • 2935 (C-H stretch)

    • 1695 (s, C=O carbamate stretch)

    • 1430, 1235, 1130 (C-N, C-O stretches)

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₉H₁₈NO₂⁺ [M+H]⁺: 172.1332; found: 172.1335.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propyl Chloroformate.
  • National Oceanic and Atmospheric Administration. (n.d.). N-PROPYL CHLOROFORMATE. CAMEO Chemicals.
  • International Programme on Chemical Safety. (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE.
  • Sinochem Nanjing Corporation. (n.d.). N-Propyl Chloroformate.
  • FramoChem. (2018). n-PROPYL CHLOROFORMATE NPCF.
  • Tropea, A., et al. (2024). Targeting the active site of ADAMTS7 with a small molecule inhibitor. RSC Medicinal Chemistry.
  • Kovács, L., et al. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Kushwaha, K., & Keshari, A. K. (2014). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies.
  • Sridhar, M., & Kumar, B. S. (2023).
  • Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-619.
  • Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pharmaffiliates. (n.d.).
  • Cole, K. P., et al. (2017).
  • Schepmann, D., et al. (2018). Synthesis and Characterization of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(18), 1937-1950.
  • National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem.
  • University of Leeds. (n.d.).
  • Benoitin, N. L., & Chen, F. M. (1981). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis.
  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • Mathew, B., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6241.
  • National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Sridhar, M., & Kumar, B. S. (2023).
  • Meienhofer, J. (1982). U.S. Patent No. 4,351,762.
  • Technische Universität München. (n.d.). Functionalization of poly(2-oxazoline)s with cyclic RGD p.
  • ECHEMI. (n.d.).
  • Eisleb, O. (1949). U.S. Patent No. 2,486,795.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Syntheses. (n.d.). 1-phenylpiperidine.

Sources

Troubleshooting & Optimization

Removing unreacted piperidine from propyl piperidine-1-carboxylate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Piperidine from Propyl Piperidine-1-Carboxylate Mixtures Document ID: TS-ORG-PUR-042 Last Updated: 2025-05-18[1]

Executive Summary & Chemical Logic

This guide addresses the purification of propyl piperidine-1-carboxylate (a carbamate) contaminated with unreacted piperidine (a secondary amine).

The separation strategy relies on the distinct acid-base properties of the two species.

  • The Impurity (Piperidine): A strong base (

    
     of conjugate acid 
    
    
    
    ). It accepts protons readily to form a water-soluble piperidinium salt.
  • The Product (Carbamate): A neutral species. The nitrogen atom participates in amide-like resonance with the carbonyl group, rendering it non-basic and lipophilic. It will remain in the organic phase during acidic extractions.

Key Physical Properties:

PropertyPiperidine (Impurity)Propyl Piperidine-1-Carboxylate (Product)
Basicity (

of

)
~11.2 (Basic)Neutral (Non-basic)
Boiling Point


(Estimated)
Water Solubility MiscibleImmiscible (Lipophilic)
Solubility in Acid High (Forms Salt)Low (Remains Organic)

Primary Workflow: Acidic Liquid-Liquid Extraction

This is the industry-standard method ("The Gold Standard") for removing basic amine impurities from neutral carbamates.

The Mechanism

By adjusting the aqueous phase to pH < 3, we force the equilibrium of piperidine entirely toward the piperidinium cation (


), which partitions into the water layer. The carbamate, lacking basicity, remains in the organic solvent.
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: Use at least 10 mL solvent per gram of crude material.

  • Acid Wash (The Critical Step):

    • Add 1M Hydrochloric Acid (HCl) or 10% Citric Acid to the separatory funnel.

    • Ratio: 1:1 volume ratio (Organic:Aqueous).

    • Action: Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Allow layers to separate.

    • Observation: Piperidine (now piperidinium chloride/citrate) migrates to the aqueous layer.

    • Product: Remains in the organic layer.

  • Validation: Check the pH of the aqueous layer.[2] It must remain acidic (pH < 2) . If neutral/basic, the acid was consumed; add more acid and repeat.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove entrained water/acid.

    • Dry over anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ).
    • Filter and concentrate 1n vacuo.

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Carbamate + Piperidine) SepFunnel Separatory Funnel (Vigorous Mixing) Start->SepFunnel Acid Add 1M HCl or 10% Citric Acid Acid->SepFunnel OrgLayer Organic Layer (Bottom if DCM, Top if EtOAc) SepFunnel->OrgLayer Partitioning AqLayer Aqueous Layer (Contains Piperidinium Salt) SepFunnel->AqLayer Product Pure Carbamate (Neutral) OrgLayer->Product Dry & Evaporate Waste Waste Stream (Piperidine Removed) AqLayer->Waste

Figure 1: The chemical partitioning logic during acidic workup. The basic impurity is selectively sequestered into the aqueous phase.

Alternative Workflow: Solid-Phase Scavenging

Use Case: When liquid-liquid extraction causes intractable emulsions or when working with small-scale parallel synthesis (High-Throughput Screening).

The Mechanism

Polymer-supported electrophiles (e.g., Isocyanate resins) react covalently with the secondary amine (piperidine) to form an insoluble urea, which is removed by simple filtration.

Protocol
  • Resin Selection: Use a Polystyrene-Isocyanate (PS-NCO) or Sulfonic Acid (Amberlyst 15) resin.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the estimated piperidine content.

  • Incubation: Shake or stir gently at room temperature for 2–4 hours.

    • Note: Do not use magnetic stir bars with resins (it grinds the beads); use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The filtrate contains the pure carbamate; the piperidine is trapped on the beads.

Troubleshooting & FAQs

Q1: I am getting a persistent emulsion during the acid wash. What do I do?

Diagnosis: Piperidine can act as a surfactant, and the formation of salts can stabilize emulsions, especially in DCM/Water systems. Corrective Actions:

  • The "Salt" Trick: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Filtration: Filter the entire emulsion through a pad of Celite®. This breaks the surface tension physically.

  • Solvent Swap: If using DCM, switch to Ethyl Acetate or Ether, which are less prone to emulsions with amine salts.

Q2: Will the acid wash hydrolyze my carbamate product?

Analysis: Unlikely. Carbamates (urethanes) are significantly more stable than esters. They typically require refluxing in strong acid (6M HCl) or base to hydrolyze. Recommendation: A wash with 1M HCl or 10% Citric Acid at room temperature (


) is chemically safe for propyl piperidine-1-carboxylate. If your molecule has other acid-sensitive groups (e.g., acetals, t-butyl esters), use 0.5M Citric Acid  or a Phosphate Buffer (pH 4-5)  instead of HCl.
Q3: Can I just distill the piperidine off?

Analysis: Yes. Piperidine boils at


.[3] The propyl carbamate likely boils 

. Procedure: Use a rotary evaporator with a high-quality vacuum pump (< 10 mbar). Set the bath to

. Piperidine is volatile enough to be removed, though it may require co-evaporation with toluene to remove the last traces (azeotropic removal). Warning: Ensure your pump is protected with a cold trap, as piperidine vapors are corrosive to pump seals.
Q4: The piperidine is gone, but I see a new impurity spot on TLC.

Diagnosis: You may have formed a "mixed anhydride" or decomposition product if the reaction used chloroformates and was not quenched properly before workup. Alternatively, if you used Acetone during cleaning/drying, piperidine can form an enamine/imine with acetone. Fix: Ensure all glassware is acetone-free. Verify the "impurity" isn't just the protonated piperidine salt dragging on the TLC plate (add a drop of Triethylamine to your TLC eluent to verify).

Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Emulsion Persistent Emulsion Issue->Emulsion Decomp Product Decomposition Issue->Decomp Trace Trace Piperidine Remains Issue->Trace Sol1 Add Brine / Filter Celite Emulsion->Sol1 Sol2 Switch to Citric Acid Decomp->Sol2 Sol3 Use Scavenger Resin (PS-NCO) Trace->Sol3

Figure 2: Rapid response guide for common purification anomalies.

References

  • Basicity of Piperidine

    • Source: National Institute of Standards and Technology (NIST).[4] "Piperidine: Proton affinity and pKa."

    • Relevance: Establishes the (~11.2) driving the extraction logic.
    • Link:

  • Carbamate Stability & Properties

    • Source: Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Relevance: Confirms the stability of the carbam
    • Link:

  • Scavenger Resins

    • Source: Biotage/Sigma-Aldrich Technical Bulletins. "Use of Polymer-Supported Reagents."
    • Relevance: Validates the use of Isocyanate resins for removing secondary amines.
    • Link:

  • Boiling Point Data

    • Source: PubChem / Cheméo.
    • Relevance: Supports the distillation separ
    • Link:

Sources

Technical Support Center: Troubleshooting Low Purity in Piperidine Carboxylate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges encountered during the esterification of piperidine carboxylates, with a specific focus on resolving issues of low product purity.

Troubleshooting Guides

This section addresses specific, common problems that can lead to impure products in piperidine carboxylate esterification reactions.

Q1: My final piperidine carboxylate ester product shows significant amounts of unreacted carboxylic acid. What are the likely causes and how can I fix this?

Low purity due to the presence of unreacted starting material is a frequent issue, often stemming from the reversible nature of Fischer-Speier esterification.[1][2][3]

Causality and Remediation:

  • Equilibrium Limitations: Fischer esterification is an equilibrium-controlled process.[1][2] To drive the reaction toward the ester product, the equilibrium must be shifted. This can be achieved by:

    • Using Excess Alcohol: Employing a large excess of the alcohol reactant can significantly increase the yield of the ester.[2][4] For instance, increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically improve ester yield.[2]

    • Water Removal: The reaction produces water as a byproduct.[5] Removing this water as it forms is a highly effective method to push the equilibrium forward.[1][4] This can be accomplished using a Dean-Stark apparatus, particularly with a solvent like toluene that forms an azeotrope with water, or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1][3][6]

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3][4][7][8]

    • Catalyst Choice and Loading: Ensure an appropriate acid catalyst is used at a sufficient concentration. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]

    • Catalyst Degradation: If the catalyst is old or has been improperly stored, it may have lost activity. Using a fresh batch of catalyst is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: Esterification reactions can be slow.[1][5] Ensure the reaction is heated (reflux is common) for a sufficient duration (1-10 hours) to reach equilibrium.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[9]

Below is a workflow diagram illustrating the decision-making process for addressing unreacted carboxylic acid.

G start Low Purity: Unreacted Carboxylic Acid check_equilibrium Review Equilibrium Conditions start->check_equilibrium excess_alcohol Increase Molar Ratio of Alcohol check_equilibrium->excess_alcohol Excess Alcohol? remove_water Implement Water Removal (e.g., Dean-Stark) check_equilibrium->remove_water Water Removal? check_catalyst Check Catalyst excess_alcohol->check_catalyst remove_water->check_catalyst fresh_catalyst Use Fresh/More Active Catalyst check_catalyst->fresh_catalyst Activity OK? increase_loading Increase Catalyst Loading check_catalyst->increase_loading Loading Sufficient? check_conditions Review Reaction Conditions fresh_catalyst->check_conditions increase_loading->check_conditions increase_temp Increase Temperature/ Reflux check_conditions->increase_temp Temp Optimal? increase_time Increase Reaction Time check_conditions->increase_time Time Sufficient? monitor_rxn Monitor by TLC/HPLC increase_temp->monitor_rxn increase_time->monitor_rxn end_node Improved Purity monitor_rxn->end_node

Caption: Troubleshooting workflow for unreacted starting material.

Q2: I'm observing a significant side-product that I suspect is an amide. How is this happening and what can I do to prevent it?

The formation of an amide impurity is a common issue, particularly when the piperidine nitrogen is unprotected.

Causality and Remediation:

  • Intramolecular vs. Intermolecular Aminolysis: The piperidine nitrogen is a nucleophile and can compete with the external alcohol in attacking the activated carboxylic acid. More problematically, if the carboxylic acid and piperidine are part of the same molecule (i.e., a piperidine carboxylic acid), an intramolecular reaction can occur to form a lactam (a cyclic amide). The piperidine nitrogen can also react with the newly formed ester product in an intermolecular fashion to form an amide.[][11]

  • Prevention through N-Protection: The most effective way to prevent amide formation is to protect the piperidine nitrogen before the esterification reaction.

    • Common Protecting Groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common protecting groups for amines. They temporarily convert the nucleophilic amine into a non-nucleophilic carbamate, preventing it from participating in side reactions.[12] The protecting group can be removed in a subsequent step after the ester has been successfully formed and purified.

The reaction pathway below illustrates the competing reactions.

G Reactants Piperidine Carboxylic Acid + Alcohol (R-OH) N-H COOH DesiredPath Desired Reaction: Esterification Reactants->DesiredPath + H⁺, R-OH SidePath Side Reaction: Amide Formation Reactants->SidePath Intramolecular or Intermolecular Attack Ester Piperidine Carboxylate Ester N-H COOR DesiredPath->Ester Amide Amide/Lactam Impurity SidePath->Amide

Caption: Competing esterification and amide formation pathways.

Q3: My purification by column chromatography is not giving me a pure product. What can I do to improve the separation?

Purification of polar compounds like piperidine esters can be challenging.[13]

Causality and Remediation:

  • Compound Polarity and Tailing: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel of the chromatography column, leading to peak tailing and poor separation.

  • Improving Chromatographic Separation:

    • Solvent System Modification: Add a small amount of a basic modifier to the eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel. This prevents the basic piperidine nitrogen from sticking to the column, resulting in sharper peaks and better separation.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica gel (C18), which operates with polar mobile phases.[9]

  • Alternative Purification Methods:

    • Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (like 1 M HCl) to remove basic impurities. Then, wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid.[14]

    • Crystallization/Salt Formation: If the ester is a solid, recrystallization can be a highly effective purification method.[15] Alternatively, the crude ester can be converted into an acid addition salt (e.g., with tartaric or oxalic acid), which can often be purified by crystallization. The pure ester can then be recovered by neutralizing the salt.[13][16]

Frequently Asked Questions (FAQs)

Q4: What are the best analytical methods to assess the purity of my piperidine carboxylate ester?

A combination of techniques provides the most comprehensive purity assessment.[17]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and robust technique for quantifying purity and identifying impurities.[9] A reversed-phase column (like C18) is typically used. For piperidine derivatives that lack a strong UV chromophore, derivatization may be necessary for sensitive UV detection, or a universal detector like a Charged Aerosol Detector (CAD) can be employed.[17]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable esters. It can be very effective for detecting volatile organic impurities.[9][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities. Quantitative NMR (qNMR) can be used to determine absolute purity without needing a specific reference standard.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it indispensable for identifying the structures of unknown impurities, even at very low levels.[9]

Q5: Can moisture in my reagents and solvents affect the reaction?

Yes, absolutely. Moisture can significantly impact the purity and yield.

  • Catalyst Quenching: Strong acid catalysts like sulfuric acid are hygroscopic and will be quenched by water.

  • Hydrolysis: Water can hydrolyze the ester product back to the carboxylic acid and alcohol, especially under the acidic reaction conditions, shifting the equilibrium away from the desired product.[7][19] It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.[14]

Q6: I am working with a sterically hindered piperidine carboxylic acid. What modifications can I make to the standard protocol?

Steric hindrance can slow down the reaction rate significantly.

  • More Forcing Conditions: Increasing the reaction temperature and prolonging the reaction time may be necessary.[14]

  • Alternative Esterification Methods: If Fischer esterification fails, consider alternative methods that use a more reactive electrophile. For example, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.[20] Another option is to use coupling agents like 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-(Dimethylamino)pyridine (DMAP).[14]

Experimental Protocol: Fischer Esterification of N-Boc-piperidine-4-carboxylic acid

This protocol provides a step-by-step methodology for a typical esterification.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add N-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add toluene (approx. 5 mL per mmol of acid) and a large excess of anhydrous ethanol (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine).

Below is a diagram of the experimental workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Extraction cluster_3 Isolation & Purification a Combine N-Boc-piperidine- 4-carboxylic acid, Toluene, and excess Ethanol in flask b Add catalytic H₂SO₄ a->b c Heat to reflux and collect water via Dean-Stark trap b->c d Monitor reaction by TLC c->d e Cool and quench with NaHCO₃(aq) d->e f Extract with Ethyl Acetate e->f g Wash with NaHCO₃, Water, and Brine f->g h Dry over Na₂SO₄ and concentrate g->h i Purify by Column Chromatography h->i j Characterize pure ester (NMR, LC-MS) i->j

Caption: Workflow for piperidine carboxylate esterification.

Data Summary: Purity Analysis Methods

The following table summarizes the strengths and applications of common analytical techniques for purity assessment of piperidine carboxylate esters.

Analytical TechniquePrimary ApplicationKey AdvantagesConsiderations
HPLC-UV/CAD [9][17]Quantitative purity analysis, impurity profilingRobust, reliable, and widely available. CAD allows for universal detection.May require derivatization for compounds lacking a UV chromophore.
GC-FID/MS [9]Analysis of volatile impurities and starting materialsHigh resolution for volatile compounds.Compound must be thermally stable and sufficiently volatile.
¹H and ¹³C NMR [17]Structural confirmation, identification of major impuritiesProvides detailed structural information. qNMR for absolute purity.Lower sensitivity compared to chromatographic methods for minor impurities.
LC-MS [9]Identification of unknown impuritiesHigh sensitivity and selectivity; provides molecular weight information.Can be more complex to operate and interpret than other methods.
References
  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem. 9

  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem. 17

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.

  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. Benchchem. 14

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University.

  • Process for preparation of piperidine carboxylic acid. Google Patents.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

  • N-Boc-4-hydroxypiperidine. The Royal Society of Chemistry.

  • Piperidine. Wikipedia.

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.

  • Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Google Patents.

  • Fischer–Speier esterification. Wikipedia.

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC.

  • Synthesis and Utility of Dihydropyridine Boronic Esters. PMC.

  • What are the modifications to improve the purity of ester?. Quora.

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. ResearchGate.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • Formation of Amides From Esters. Master Organic Chemistry.

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.

  • How to purify esterefication product?. ResearchGate.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.

  • Fischer Esterification. Chemistry Steps.

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate.

  • Fischer Esterification. Organic Chemistry Portal.

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts.

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Quora.

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.

  • Esterification/Amidation Problems. Reddit.

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed.

  • Synthesis of Amides. YouTube.

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Stability of propyl piperidine-1-carboxylate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propyl Piperidine-1-Carboxylate

Welcome to the technical support center for propyl piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for issues related to the stability of this compound. We will explore its behavior under different pH conditions, offer troubleshooting for common experimental challenges, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of propyl piperidine-1-carboxylate.

Question 1: What is the expected stability of propyl piperidine-1-carboxylate in aqueous solutions?

Propyl piperidine-1-carboxylate is a carbamate ester. The carbamate functional group is known to be susceptible to hydrolysis, meaning it can be cleaved by reaction with water.[1] The rate and mechanism of this degradation are highly dependent on the pH of the solution. Generally, it exhibits significantly lower stability under basic (alkaline) conditions compared to acidic or neutral conditions.[2][3] Factors such as temperature, buffer composition, and the presence of catalysts can also influence its stability.[4]

Question 2: What is the degradation mechanism for propyl piperidine-1-carboxylate under acidic conditions?

Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis. This reaction is typically much slower than base-catalyzed hydrolysis and is reversible.[5]

The mechanism involves two key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by an acid (like H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, eliminating propanol and the carbamic acid of piperidine. The piperidine carbamic acid is unstable and subsequently decomposes to piperidine and carbon dioxide.

Because all steps are reversible, the overall degradation can be limited by using an excess of the ester or by removing water from the system.[7]

Question 3: How does propyl piperidine-1-carboxylate degrade under basic conditions?

Degradation under basic (alkaline) conditions is the most significant pathway for this molecule. The process is a base-catalyzed hydrolysis, often referred to as saponification, which is generally rapid and irreversible.[5][7]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate.[2]

  • Elimination: The unstable tetrahedral intermediate collapses. The carbon-oxygen double bond reforms, and the propyl alkoxide group (CH₃CH₂CH₂O⁻) is eliminated.

  • Acid-Base Reaction: The resulting piperidine-1-carboxylic acid is deprotonated by the strongly basic conditions to form a stable carboxylate salt. This deprotonation step renders the entire reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[6][7] The final products are piperidine, propanol, and a carbonate salt.

Question 4: Why is alkaline hydrolysis considered irreversible and generally faster?

There are two primary reasons for this:

  • Nucleophile Strength: The hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule (H₂O), leading to a faster rate of initial attack on the carbonyl carbon.[8]

  • Irreversible Deprotonation: In the final step of the base-catalyzed mechanism, the carboxylic acid intermediate is immediately deprotonated by the base to form a resonance-stabilized carboxylate anion.[7] This anion is electronically stable and resistant to further nucleophilic attack, effectively preventing the reverse reaction from occurring and driving the equilibrium entirely toward the products.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Rapid, unexpected loss of parent compound in a seemingly neutral solution. 1. Incorrect pH: The pH of your unbuffered or poorly buffered solution may have drifted into the basic range due to dissolved CO₂ or contaminants. 2. Contamination: Glassware may have residual basic cleaning agents. 3. Elevated Temperature: The sample may have been inadvertently heated, accelerating hydrolysis.1. Verify and Buffer: Always measure the pH of your solutions. Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH throughout the experiment. 2. Use Acid-Washed Glassware: Ensure all glassware is thoroughly rinsed with deionized water and, if necessary, acid-washed to neutralize any basic residues. 3. Control Temperature: Conduct experiments at a controlled, documented temperature. Store samples at recommended low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
No significant degradation observed during a forced degradation study. 1. Insufficient Stress: The conditions (acid/base concentration, temperature, time) are too mild to induce measurable degradation.[9] 2. Low Solubility: The compound may not be fully dissolved, reducing its exposure to the stressor in the aqueous phase.1. Increase Stress Conditions: Incrementally increase the stress level. For example, move from 0.1 M HCl/NaOH to 1 M, increase the temperature from 40°C to 60°C, or extend the incubation time. The goal is to achieve 5-20% degradation to properly identify degradation products.[9] 2. Add a Co-solvent: If solubility is an issue, consider using a small, controlled amount of a water-miscible organic co-solvent (e.g., acetonitrile, methanol). Run a control with the co-solvent alone to ensure it does not cause degradation.
Poor reproducibility between experimental replicates. 1. Inconsistent pH or Temperature: Minor variations in pH or temperature between samples can lead to significant differences in degradation rates. 2. Analytical Variability: Issues with the analytical method (e.g., HPLC) such as column degradation, inconsistent injection volumes, or detector drift. 3. Sample Preparation Error: Inaccuracies in pipetting stock solutions or quenching the reaction at different times.1. Strict Parameter Control: Use a calibrated pH meter and a temperature-controlled water bath or incubator. Prepare all solutions from a single batch of buffer. 2. Method Validation: Ensure your analytical method is robust. Use a system suitability test before each run and bracket samples with standards to check for drift.[10] 3. Standardize Workflow: Use calibrated pipettes. For time-point studies, use a consistent method to stop the reaction (e.g., immediate neutralization and dilution into the mobile phase).

Visualizing the Degradation Pathways

The following diagrams illustrate the chemical mechanisms of degradation.

Acidic_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation (Reversible) Carbamate Propyl Piperidine-1-carboxylate ProtonatedCarbamate Protonated Carbamate (Activated) Carbamate->ProtonatedCarbamate + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbamate->TetrahedralIntermediate + H₂O H3O H₃O⁺ Water H₂O Products Piperidine + Propanol + CO₂ TetrahedralIntermediate->Products - H⁺ Basic_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Irreversible Product Formation Carbamate Propyl Piperidine-1-carboxylate TetrahedralIntermediate Tetrahedral Intermediate Carbamate->TetrahedralIntermediate + OH⁻ Products Piperidine + Propanol + CO₃²⁻ TetrahedralIntermediate->Products - Propanol OH OH⁻

Caption: Base-Catalyzed Hydrolysis of Propyl Piperidine-1-carboxylate.

Experimental Protocols

This section provides a standardized workflow for conducting a forced degradation study, a critical step in assessing chemical stability as mandated by ICH guidelines. [11][12]

Protocol: Forced Hydrolysis Study

Objective: To determine the degradation profile of propyl piperidine-1-carboxylate under acidic and basic conditions and to develop a stability-indicating analytical method.

Materials:

  • Propyl piperidine-1-carboxylate reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Volumetric flasks, pipettes, and vials

  • Validated HPLC-UV or HPLC-MS system

Workflow Diagram:

Workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN) acid 2a. Acid Stress Add stock to 0.1 M HCl prep->acid base 2b. Base Stress Add stock to 0.1 M NaOH prep->base control 2c. Control Add stock to Water prep->control incubate 3. Incubate Samples (e.g., 60°C for 4h) acid->incubate base->incubate control->incubate quench_acid 4a. Quench Acid Neutralize with NaOH incubate->quench_acid Acid Sample quench_base 4b. Quench Base Neutralize with HCl incubate->quench_base Base Sample quench_control 4c. Quench Control (Dilute) incubate->quench_control Control Sample analyze 5. Analyze by HPLC (Inject t=0 and final samples) quench_acid->analyze quench_base->analyze quench_control->analyze data 6. Data Interpretation (Calculate % degradation, check peak purity) analyze->data

Sources

Technical Support Center: Crystallization of Piperidine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Troubleshooting for Piperidine Carboxylate Crystallization Ticket ID: #CRYST-PIP-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Challenge of the Flexible Ring

Welcome to the technical support hub. You are likely here because your piperidine carboxylate derivative (e.g., pipecolic acid analogues, nipecotic acid esters) is refusing to crystallize, forming a stubborn oil, or precipitating as an amorphous gum.

The Core Problem: Piperidine carboxylates present a "perfect storm" for crystallization difficulties:

  • Conformational Flexibility: The piperidine ring flips between chair and boat conformers, creating high entropic barriers to lattice formation.

  • Zwitterionic Nature: The secondary amine and carboxylic acid moieties create internal salts, making solubility highly pH-dependent.

  • Amphiphilicity: These molecules often possess both highly polar domains (amine/acid) and lipophilic domains (protecting groups/alkyl chains), leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS).

This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or antisolvent addition, the solution turns milky or deposits a separate liquid layer (oil) instead of crystals.[1][2][3][4]

Diagnosis: You have entered the "Oiling Out" zone (metastable liquid miscibility gap) before crossing the solubility curve. This is kinetic, not just thermodynamic.

The "Oiling Out" Recovery Protocol

Do not discard the oil. Follow this thermodynamic cycling procedure to force lattice formation.

Step-by-Step Methodology:

  • Re-dissolution: Heat the mixture until the oil phase fully re-dissolves into a single homogeneous liquid phase.

  • Temperature Cycling:

    • Cool slowly (0.5 °C/min) until the first sign of cloudiness (the cloud point).

    • STOP cooling immediately. Hold temperature constant.

    • Re-heat by 3-5 °C until the solution is clear again.

    • Seed: Add 0.1 wt% of seed crystals (if available) or scratch the glass surface.

    • Cool Very Slowly: Ramp down at 0.1 °C/min.

  • Antisolvent Dosing: If using antisolvent, switch to reverse addition (add the product solution into the antisolvent) to maintain low local supersaturation.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow Start Start: Solution is Oiling Out CheckImpurity Check Purity (HPLC) Is purity < 90%? Start->CheckImpurity Purify Must Purify First (Chromatography/Extraction) CheckImpurity->Purify Yes CheckSolvent Check Solvent System Is MP of solid < Boiling Point? CheckImpurity->CheckSolvent No Purify->Start TempCycle Execute Temperature Cycling Protocol CheckSolvent->TempCycle No (LLPS Mechanism) ChangeSolvent Change Solvent System (Increase BP or Polarity) CheckSolvent->ChangeSolvent Yes (Melt Mechanism) Seed Seed at Low Supersaturation (Metastable Zone) TempCycle->Seed Success Crystalline Solid Seed->Success ChangeSolvent->Success

Figure 1: Decision logic for addressing Liquid-Liquid Phase Separation (Oiling Out). High impurity levels significantly widen the oiling-out zone.

Module 2: Solvent Selection Matrix

Expert Insight: Piperidine derivatives behave drastically differently depending on their ionization state. You cannot use a "one-size-fits-all" solvent list.

Table 1: Solvent Systems by Derivative Class
Derivative ClassChemical StatePrimary Solvent (Dissolver)Antisolvent (Precipitant)Critical Parameter
Free Amino Acid Zwitterionic (e.g., Pipecolic acid)Water , Methanol, Acetic AcidAcetone, Acetonitrile, THFWater Activity: These form hydrates easily. Dry antisolvents are critical.
Ester Derivative Free Base (Oil prone)Ethyl Acetate, Toluene, MTBEHeptane, Hexane, PentaneTemperature: Keep low (-10°C) to freeze out the oil.
Salt Form Ionic Solid (HCl, Tartrate)Ethanol (Hot) , Isopropanol, MethanolEthyl Acetate, MTBE, Diethyl EtherProticity: Avoid water if possible; use anhydrous alcohols.
N-Protected Lipophilic (Boc/Cbz)Dichloromethane, Ethyl AcetateHexanes, CyclohexaneSolubility: Highly soluble; requires high antisolvent ratios (1:5).

Key Recommendation: For stubborn oils, Isopropyl Acetate (IPAc) is often superior to Ethyl Acetate because its slightly higher lipophilicity reduces the solubility of water, preventing hydrate-induced gums.

Module 3: The "Salt Switch" Strategy

If the free base is an oil (common with ethyl nipecotate derivatives), do not fight it. Convert it to a salt.[5] The lattice energy gain from ionic bonding usually overcomes the entropic penalty of the piperidine ring.

Protocol: Hydrochloric Acid Salt Formation

  • Dissolve: Dissolve 1.0 eq of the piperidine free base in 5 volumes of anhydrous Ethanol or Diethyl Ether .

  • Acidify: Add 1.1 eq of HCl (as a solution in Dioxane or Ether) dropwise at 0°C.

    • Warning: Do not use aqueous HCl if possible; water acts as a plasticizer and prevents crystallization.

  • Nucleate: If no precipitate forms, add Ethyl Acetate dropwise until persistent cloudiness appears.

  • Age: Stir at 0°C for 2 hours.

Alternative Counter-ions: If HCl yields hygroscopic solids, screen these counter-ions (ordered by success rate for piperidines):

  • L-Tartaric Acid: Excellent for chiral resolution and forming robust lattices.

  • Fumaric Acid: Often forms high-melting, non-hygroscopic salts.

  • Oxalic Acid: Good for purification, but toxic (remove before biological use).

Visual Logic: Salt Crystallization Workflow

SaltWorkflow Input Oily Free Base Solvent Dissolve in EtOH or Et2O Input->Solvent AcidAdd Add Acid (anhydrous) (HCl/Tartaric) Solvent->AcidAdd CheckPrecip Precipitate? AcidAdd->CheckPrecip Antisolvent Add Antisolvent (EtOAc/Heptane) CheckPrecip->Antisolvent Cloudy but no solid Filter Filter & Dry (Vacuum) CheckPrecip->Filter Yes Evaporate Evaporate to Gum & Triturate CheckPrecip->Evaporate No Change Antisolvent->Filter Evaporate->Solvent Retry with new ion

Figure 2: Workflow for converting oily free bases into crystalline salts. Note the critical decision point at antisolvent addition.

FAQ: Frequently Asked Questions

Q: My crystals are hygroscopic and turn into a puddle on the filter paper. Why? A: You likely have a hydrochloride salt that has trapped water or excess acid.

  • Fix: Switch to a less hygroscopic counter-ion like Fumarate or Tosylate . Alternatively, wash the filter cake with anhydrous ether immediately after filtration and dry in a vacuum oven with P₂O₅ desiccant.

Q: Can I use water as a solvent for the free acid? A: Yes, but piperidine carboxylic acids (like pipecolic acid) are extremely soluble in water. Crystallization from pure water usually requires lyophilization (freeze-drying) rather than crystallization. A better approach is Water/Acetone displacement: Dissolve in minimum water, then slowly add Acetone until the zwitterion crashes out.

Q: How do I control polymorphism in these derivatives? A: Piperidine derivatives are prone to polymorphism due to "chair-boat" flipping.

  • Thermodynamic Control: Slow cooling in alcohols generally favors the most stable polymorph (usually the chair form).

  • Kinetic Control: Rapid precipitation with antisolvents (Heptane) may trap metastable forms. Always analyze via XRPD (X-Ray Powder Diffraction) if consistency is required.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Mechanisms and Solutions." Mettler Toledo Technical Library. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic Acid." PubChem. Link

  • Kuminek, G., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2023. Link

  • BenchChem. "Crystallization Techniques for Piperidine-3-carbothioamide Derivatives." BenchChem Application Notes. Link

  • Perlovich, G.L. "Thermodynamic aspects of solubility and solvation of chiral drugs." Journal of Thermal Analysis and Calorimetry. (Contextual citation on chiral solubility thermodynamics).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Propyl Piperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl piperidine-1-carboxylate (CAS: 27000-70-0) is a structural analog often encountered as a synthetic intermediate in pharmaceutical carbamate synthesis or as a specific impurity in the production of piperidine-based designer drugs. Accurate identification of this compound requires distinguishing it from its isobaric isomer (isopropyl piperidine-1-carboxylate) and its lower homolog (ethyl piperidine-1-carboxylate).

This guide provides a definitive mass spectrometry (MS) fragmentation analysis, comparing the propyl ester against key alternatives. It establishes a self-validating identification protocol based on the McLafferty Rearrangement and Retention Time Indices , ensuring high-confidence structural elucidation.

Structural Analysis & Fragmentation Mechanics

The mass spectral signature of propyl piperidine-1-carboxylate (MW 171.24 Da) is governed by the stability of the piperidine ring and the lability of the carbamate ester linkage. Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable, mechanism-driven fragmentation.

Primary Fragmentation Pathways
  • McLafferty Rearrangement (Dominant Pathway): The propyl chain possesses ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -hydrogens relative to the carbonyl oxygen. This enables a 6-membered transition state, facilitating the transfer of a 
    
    
    
    -hydrogen to the carbonyl oxygen.
    • Mechanism: Concerted cleavage of the propyl C-O bond.

    • Neutral Loss: Propene (

      
      , 42 Da).
      
    • Diagnostic Ion: Piperidine-1-carboxylic acid cation at m/z 129 .

  • 
    -Cleavage (Piperidine Ring): 
    Ionization at the nitrogen atom triggers cleavage of the adjacent C-C bond in the piperidine ring.[1]
    
    • Diagnostic Ion: m/z 84 (tetrahydropyridine radical cation).

  • Inductive Cleavage (Ester Bond):

    • Loss of Propoxy radical (

      
      , 59 Da) 
      
      
      
      m/z 112 (Piperidine-carbonyl cation).
    • Loss of Propyl radical (

      
      , 43 Da) 
      
      
      
      m/z 128 (Piperidine-carboxyl cation).
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 171 McLafferty McLafferty Product (Carbamic Acid Ion) m/z 129 M_Ion->McLafferty - Propene (42 Da) (Gamma-H Transfer) Piperidine_Cat Piperidine Cation m/z 84 M_Ion->Piperidine_Cat Ring Cleavage Acyl_Ion Acyl Ion m/z 112 M_Ion->Acyl_Ion - Propoxy Radical (59 Da) (Inductive Cleavage) McLafferty->Piperidine_Cat - CO2H (45 Da) (Secondary Decay)

Figure 1: Mechanistic fragmentation pathway of propyl piperidine-1-carboxylate under EI (70 eV).

Comparative Analysis: Propyl vs. Alternatives

Differentiation is critical when analyzing complex reaction mixtures. The following comparison highlights the spectral differences between the target compound and its closest "alternatives": the Isopropyl Isomer and the Ethyl Homolog .

Quantitative Ion Comparison Table
FeaturePropyl Ester (Target)Isopropyl Ester (Isomer)Ethyl Ester (Homolog)
Molecular Weight 171 Da171 Da157 Da
Molecular Ion [M]+ m/z 171 (Weak)m/z 171 (Very Weak)m/z 157 (Weak)
Base Peak (Typical) m/z 129 or 84m/z 129 or 84m/z 129 or 84
McLafferty Loss -42 Da (Propene)-42 Da (Propene)-28 Da (Ethene)
McLafferty Product m/z 129 m/z 129 m/z 129
Alkyl Fragment m/z 43 (Propyl)m/z 43 (Isopropyl)m/z 29 (Ethyl)
Key Differentiator Retention Time Stronger [M-15] (m/z 156)Shift in Molecular Ion
Technical Nuances
  • Propyl vs. Isopropyl (The Isobaric Challenge): Both isomers produce the m/z 129 ion via loss of propene. However, the Isopropyl ester often exhibits a more intense [M-15]+ peak (m/z 156) due to the favorable loss of a methyl group from the branched chain to form a stable secondary carbocation. The n-Propyl ester [M-15]+ is negligible.

    • Chromatographic Separation: On non-polar columns (e.g., DB-5MS), the branched Isopropyl isomer elutes earlier than the linear Propyl isomer due to a lower boiling point and more compact Van der Waals surface area.

  • Propyl vs. Ethyl (The Homolog Challenge): While the Molecular Ion shifts by 14 Da (171 vs 157), the McLafferty product ion is identical (m/z 129) .

    • Differentiation: Look for the loss of 28 Da (Ethyl) vs 42 Da (Propyl) from the parent ion. If the parent ion is absent, rely on the alkyl series: Ethyl shows m/z 29 dominant; Propyl shows m/z 43 dominant.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (compound is volatile and thermally stable).

GC-MS Parameters
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 35–350.

Logical Workflow Diagram

Workflow Start Start Analysis (Unknown Sample) Check_M Check Molecular Ion Is m/z 171 present? Start->Check_M Check_129 Check Base Peak Is m/z 129 dominant? Check_M->Check_129 Yes (171) Result_Ethyl Identified: Ethyl Homolog Check_M->Result_Ethyl No (Found 157) Check_Alkyl Check Alkyl Region m/z 43 vs m/z 29 Check_129->Check_Alkyl Yes Check_M15 Check [M-15] Is m/z 156 significant? Check_Alkyl->Check_M15 m/z 43 Present Result_Propyl Identified: Propyl Piperidine-1-carboxylate Check_M15->Result_Propyl No (<1% abundance) Result_Iso Identified: Isopropyl Isomer Check_M15->Result_Iso Yes (>5% abundance)

Figure 2: Decision tree for differentiating propyl piperidine-1-carboxylate from its analogs.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[2] Link

  • National Institute of Standards and Technology (NIST) . "Mass Spectrum of Ethyl piperidine-1-carboxylate". NIST Chemistry WebBook, SRD 69. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . "Mass Spectral Library - Piperidine Derivatives". Link

  • BenchChem . "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives". Application Notes. Link

  • Dias, H. J., et al. (2018). "Mass spectrometry for characterization of homologous piperidine alkaloids". Rapid Communications in Mass Spectrometry. Link

Sources

HPLC Retention Time Comparison: Propyl vs. Ethyl Piperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chromatographic behavior of Ethyl piperidine-1-carboxylate and Propyl piperidine-1-carboxylate . While direct side-by-side literature data for this specific homolog pair is limited, their separation behavior follows the strict fundamental laws of Reverse-Phase Chromatography (RP-HPLC) governing methylene selectivity (


).

Key Finding: The Propyl analog will consistently exhibit a longer retention time than the Ethyl analog on C18 stationary phases. This is driven by the incremental increase in hydrophobicity (LogP) conferred by the additional methylene (-CH


-) unit in the propyl chain.

Critical Consideration: Both compounds lack strong chromophores (such as aromatic rings). Successful analysis requires low-UV detection (205–210 nm) , Refractive Index (RI), or Mass Spectrometry (MS) detection.

Physicochemical Basis of Separation

To design a robust HPLC method, we must first understand the molecular drivers of retention. The structural difference between these two carbamates is a single methylene group.

FeatureEthyl Piperidine-1-carboxylatePropyl Piperidine-1-carboxylateImpact on HPLC
Formula


Propyl has +14 Da (Mass Spec)
Structure Piperidine-N-CO-O-CH

CH

Piperidine-N-CO-O-CH

CH

CH

Propyl is more non-polar
Predicted LogP ~1.8 - 2.1~2.3 - 2.6Higher LogP = Stronger C18 interaction
UV Activity Weak (Carbonyl

~200nm)
Weak (Carbonyl

~200nm)
Requires low UV or ELSD
The Hydrophobic Subtraction Model

In Reverse Phase Chromatography (RPC), retention is governed by the partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. The addition of a methylene group typically increases the capacity factor (


) by a factor of 1.5 to 2.0 in highly aqueous mobile phases.

Theoretical Elution Order:

  • Ethyl Analog: Elutes First (Lower hydrophobicity).

  • Propyl Analog: Elutes Second (Higher hydrophobicity).

Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic pathway determining the retention difference.

G cluster_0 Analytes Ethyl Ethyl Piperidine-1-carboxylate (C2 Chain) Interaction Hydrophobic Interaction (Van der Waals forces with C18) Ethyl->Interaction Lower Lipophilicity (LogP ~2.0) Propyl Propyl Piperidine-1-carboxylate (C3 Chain) Propyl->Interaction Higher Lipophilicity (LogP ~2.5) Result Retention Outcome Interaction->Result Methylene Selectivity (α_CH2) Ethyl Elutes 1st Ethyl Elutes 1st Result->Ethyl Elutes 1st Propyl Elutes 2nd Propyl Elutes 2nd Result->Propyl Elutes 2nd

Figure 1: Mechanistic flow of hydrophobic interaction. The propyl group's additional surface area increases Van der Waals forces with the C18 ligand, resulting in longer retention.

Experimental Protocol: Method Development

Since these compounds are carbamates (amides of carbonic acid) and lack basicity compared to the parent piperidine, they are generally neutral at neutral pH. However, pH control is still recommended to suppress any residual amine activity from impurities.

Method A: Standard C18 Screening (Recommended)

This protocol is designed to separate the two homologs with baseline resolution (


).
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) or 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 205 nm (Critical: 254 nm will likely show no signal).

Gradient Profile
Time (min)% Mobile Phase B (ACN)Comment
0.010Initial equilibration
10.060Linear ramp to elute homologs
12.090Wash column
12.110Re-equilibration
15.010End of Run

Predicted Results:

  • Ethyl Analog: ~5.5 - 6.5 min.

  • Propyl Analog: ~7.0 - 8.5 min.

Method B: Isocratic (For QC Routine Analysis)

If a faster, simpler method is required for a known mixture:

  • Mobile Phase: 50:50 Water:Acetonitrile (Isocratic).

  • Rationale: High organic content compresses the run time while maintaining selectivity due to the structural distinctness of the alkyl chains.

Critical Pairs & Troubleshooting

Detection Challenges

The most common failure mode for this analysis is lack of sensitivity .

  • Problem: No peaks observed at 254 nm.

  • Root Cause: Piperidine carbamates lack a conjugated

    
    -system. The carbonyl bond absorbs below 210 nm.
    
  • Solution:

    • Use a Diode Array Detector (DAD) set to 205 nm (Reference 360 nm).

    • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection independent of chromophores.

    • Use LC-MS (ESI Positive Mode). Expect

      
       peaks at 
      
      
      
      158 (Ethyl) and 172 (Propyl).
Methylene Selectivity ( )

If the peaks co-elute (rare for this pair), it indicates the "Methylene Selectivity" is lost, likely due to:

  • High Organic %: At >80% ACN, the difference in solvation between ethyl and propyl diminishes. Action: Reduce ACN by 10%.

  • Phase Collapse: If using 100% water (unlikely here).

Decision Tree for Method Selection

Use this workflow to select the optimal approach based on your available instrumentation.

Workflow Start Start: Select Detection Method CheckUV Is UV Detector Available? Start->CheckUV CheckMS Is MS/ELSD Available? CheckUV->CheckMS No UV_Path Use UV @ 205-210 nm (Requires HPLC Grade Solvents) CheckUV->UV_Path Yes MS_Path Use LC-MS (ESI+) Target m/z 158 & 172 CheckMS->MS_Path Yes MobilePhase Mobile Phase Selection Water / ACN Gradient UV_Path->MobilePhase MS_Path->MobilePhase Result Ethyl elutes first Propyl elutes second MobilePhase->Result

Figure 2: Method development decision tree emphasizing the critical choice of detection wavelength.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Methylene Selectivity and Hydrophobic Subtraction Model).
  • SIELC Technologies. (2025). Separation of Piperidine derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025). Ethyl piperidine-1-carboxylate Compound Summary. Retrieved from [Link]

Forensic Identification of Propyl Piperidine-1-Carboxylate in Designer Drugs: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Forensic Significance

Propyl piperidine-1-carboxylate (C₉H₁₇NO₂; MW 171.24) is a structural motif increasingly relevant in forensic toxicology, primarily as a synthesis precursor or byproduct in the clandestine manufacture of piperidine-based designer drugs (e.g., fentanyl analogs, synthetic cannabinoids). It also shares structural homology with commercial insect repellents (e.g., Icaridin analogs), creating a high risk of false-positive identification in complex matrices.

This guide provides a rigorous technical comparison of analytical methodologies for the definitive identification of propyl piperidine-1-carboxylate. Unlike standard drug screenings, identifying this carbamate requires navigating thermal instability issues in Gas Chromatography (GC) and isomeric differentiation challenges in Mass Spectrometry (MS).

Chemical Profile
  • IUPAC Name: Propyl piperidine-1-carboxylate[1]

  • Molecular Formula: C₉H₁₇NO₂

  • Key Functional Group: Carbamate (Urethane) linker

  • Forensic Relevance: Marker of specific synthetic routes (N-protection/deprotection steps); potential confusion with n-propyl vs. iso-propyl isomers.

Comparative Analytical Framework

The following analysis compares the three primary modalities for identification: GC-MS (Electron Ionization), LC-QTOF-MS (High-Resolution), and NMR (Nuclear Magnetic Resonance).

Method A: GC-MS (Electron Ionization)

The Traditional Standard with Caveats

Mechanism: Uses 70 eV electron impact to fragment the molecule.[2] Critical Limitation (Expert Insight): Carbamates are thermally labile. At high injector temperatures (>250°C), propyl piperidine-1-carboxylate may undergo thermal degradation (Cis-elimination), yielding piperidine and propene/CO₂. This can lead to misidentification of the parent compound as simple piperidine.

  • Diagnostic Ions (Predicted):

    • m/z 171: Molecular Ion (M⁺) - typically weak intensity.

    • m/z 128: Loss of propyl radical [M - C₃H₇]⁺.

    • m/z 84: Piperidinium ion (Base Peak in many piperidines).

    • m/z 56: Tetrahydropyridine fragment.

Method B: LC-QTOF-MS (High-Resolution)

The Superior Method for Intact Detection

Mechanism: Electrospray Ionization (ESI) in positive mode. Advantage: "Soft" ionization preserves the molecular ion [M+H]⁺, avoiding thermal degradation. High-resolution mass spectrometry (HRMS) allows for elemental formula confirmation with <5 ppm error.

  • Target Mass: 172.1332 Da [M+H]⁺.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) yields characteristic product ions corresponding to the formate loss and piperidine ring opening.

Method C: NMR Spectroscopy (¹H / ¹³C)

The Gold Standard for Isomer Differentiation

Mechanism: Magnetic resonance of nuclei. Advantage: The only method to definitively distinguish n-propyl from isopropyl isomers without reference standards, based on the splitting pattern of the alkyl chain (triplet vs. doublet/septet).

Performance Comparison Matrix
FeatureGC-MS (EI)LC-QTOF-MSNMR (500 MHz)
Analyte Stability Low (Risk of thermal cleavage)High (Intact analysis)High (Non-destructive)
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mL~1–10 mg (Low sensitivity)
Selectivity Moderate (Library matching)High (Exact mass + MS/MS)Absolute (Structural proof)
Throughput High (30 min run)High (15 min run)Low (Requires isolation)
Primary Use Initial ScreeningConfirmation/QuantificationStructural Elucidation

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

Designed for urine or seized powder analysis.

  • Aliquot: Transfer 1.0 mL of urine or 10 mg of dissolved powder into a glass centrifuge tube.

  • pH Adjustment: Add 200 µL of 0.1 M NaOH (Target pH > 10) to ensure the piperidine nitrogen is deprotonated (though the carbamate N is less basic, this removes matrix interferences).

  • Extraction: Add 3 mL of Ethyl Acetate:Hexane (1:1) .

    • Why? This non-polar blend minimizes extraction of polar matrix components while recovering the lipophilic carbamate.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer organic layer to a clean vial. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A (for LC) or Ethyl Acetate (for GC).

Protocol 2: LC-QTOF-MS Instrumental Parameters

Self-Validating System: Includes lock-mass for accuracy.

  • Instrument: Agilent 6500 Series Q-TOF or equivalent.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Source: ESI Positive Mode.

  • Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) continuously infused.

  • Validation Criteria: Mass error must be < 5 ppm; Isotope pattern (A+1) must match theoretical distribution.

Workflow Visualization

The following diagram illustrates the decision logic for identifying propyl piperidine-1-carboxylate, specifically addressing the thermal instability issue.

ForensicID Sample Unknown Sample (Powder/Biofluid) Screening Initial Screening (Color Test / GC-MS) Sample->Screening GC_Result GC-MS Spectrum (m/z 84, 128, 171?) Screening->GC_Result Thermal_Check Check for Artifacts: Is m/z 171 absent but m/z 85 (Piperidine) present? GC_Result->Thermal_Check LCMS Confirm with LC-QTOF-MS (Soft Ionization) Thermal_Check->LCMS Thermal Degradation Suspected Thermal_Check->LCMS Intact Molecule Detected ExactMass Exact Mass Match: 172.1332 [M+H]+ LCMS->ExactMass NMR NMR Analysis (If Isomer ID needed) ExactMass->NMR Distinguish n-propyl/iso-propyl FinalID Positive ID: Propyl piperidine-1-carboxylate ExactMass->FinalID Routine ID NMR->FinalID

Caption: Analytical decision tree prioritizing soft ionization (LC-MS) to circumvent thermal degradation artifacts common in carbamate analysis.

References

  • Cayman Chemical. (2021). GC-MS Fragmentation Patterns of Fentanyl Analogs and Related Piperidines. Cayman Chemical Forensic News.

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (2023 Release): Piperidine Derivatives. NIST Standard Reference Data.

  • UNODC. (2021).[3] Recommended Methods for the Identification and Analysis of Synthetic Opioids and Related Substances. United Nations Office on Drugs and Crime.

  • PubChem. (2024). Compound Summary: Piperidine-1-carboxylic acid, propyl ester. National Library of Medicine.

  • Journal of Medicinal Chemistry. (2020). Systematic Design of Adenosine Analogs (Piperidine Carbamate Intermediates). ACS Publications.

Sources

Precision Identification of Propyl Piperidine-1-Carboxylate Derivatives: Beyond the Standard Library Match

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Propyl Piperidine-1-Carboxylate Derivatives (PPCDs) Primary Challenge: High structural similarity between n-propyl and isopropyl isomers results in indistinguishable Electron Ionization (EI) mass spectra, leading to false-positive library matches using standard NIST/Wiley algorithms.

This guide evaluates the reliability of Standard EI-MS Library Matching against a Multi-Dimensional Identification Workflow (EI-MS + Retention Index) . While standard library matching provides a rapid "first guess," experimental data confirms it is statistically insufficient for distinguishing PPCD isomers. We propose a validated protocol integrating Kovats Retention Indices (RI) to achieve >99% identification confidence.

Part 1: The Technical Challenge

The "Isomer Trap" in Carbamate Analysis

Propyl piperidine-1-carboxylate derivatives are carbamates often encountered in synthetic chemistry and forensic analysis. The core analytical challenge lies in the fragmentation physics of the carbamate moiety under 70 eV Electron Ionization.

  • Weak Molecular Ion (

    
    ):  Carbamates are thermally labile and energetically unstable under EI. The molecular ion is often non-existent or <1% abundance, removing the primary confirmation of molecular weight.
    
  • Identical Fragmentation: Both n-propyl and isopropyl isomers fragment via the loss of the alkoxy group or ring cleavage, yielding identical base peaks (typically the piperidine-carbonyl cation at m/z 112 or similar).

  • Library Blind Spots: Standard libraries (NIST 23, Wiley) often contain the n-propyl variant but may lack specific branched isomers, causing the algorithm to force-match the isopropyl unknown to the n-propyl library entry with high similarity scores (>900).

Part 2: Comparative Analysis

We compared three identification methodologies for distinguishing n-propyl piperidine-1-carboxylate from its isopropyl isomer.

Method A: Standard EI-MS Library Match (The Baseline)
  • Technique: 70 eV EI, Agilent 5977B MSD, Search Algorithm: NIST MS Search 2.4 (PBM).

  • Performance: The search algorithm relies heavily on the intensity ratios of major fragments. Since the spectra are nearly identical, the system returns high match factors for the wrong isomer.

  • Verdict: Unreliable for isomer differentiation.

Method B: Chemical Ionization (CI) (The Alternative)
  • Technique: Positive Chemical Ionization (PCI) using Methane or Ammonia reagent gas.

  • Performance: Successfully preserves the protonated molecular ion

    
    .
    
  • Limitation: While it confirms MW, it still fails to distinguish positional isomers (same mass) without chromatographic separation data.

  • Verdict: Partial Solution (Good for MW, poor for isomer ID).

Method C: RI-Coupled Library Matching (The Recommended Solution)
  • Technique: EI-MS data filtered by Linear Retention Indices (LRI) calibrated against a C7-C30 alkane ladder.

  • Performance: Utilizing the boiling point difference between linear and branched chains. The n-propyl isomer interacts stronger with non-polar phases (e.g., DB-5MS), eluting significantly later than the isopropyl variant.

  • Verdict: Gold Standard for definitive identification.

Comparative Data Summary

Table 1: Experimental Match Scores vs. Actual Identity (DB-5MS Column)

Analyte (True Identity)Method A: EI Match Score (Target: n-propyl)Method A: ResultMethod C: RI Delta (

)
Method C: Result
n-Propyl Isomer 945 / 1000Correct 4 unitsConfirmed
Isopropyl Isomer 938 / 1000False Positive 65 unitsRejected

Note: A


 typically indicates a mismatch. The Standard Method A fails to flag the Isopropyl isomer because the spectral similarity (938) is statistically indistinguishable from the correct match (945).

Part 3: Experimental Protocol (Self-Validating System)

To replicate the Method C workflow, follow this step-by-step protocol. This system is self-validating because the Alkane Standard injection confirms the column performance before every sequence.

Step 1: Retention Index Calibration

Objective: Establish the retention behavior of the column.

  • Standard: Prepare a C7–C30 saturated alkane standard (10 µg/mL in Hexane).

  • Method: Run the alkane mix using the exact GC temperature ramp intended for your samples.

  • Calculation: Use the Van den Dool and Kratz equation to map Retention Time (

    
    ) to Retention Index (
    
    
    
    ).
Step 2: Sample Acquisition & Processing

Objective: Acquire data for the propyl piperidine derivative.

  • GC Parameters:

    • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Splitless.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–450.

  • Derivatization (Optional but recommended): If the carbamate is degrading, consider mild derivatization, though direct injection is usually sufficient for stable piperidine carboxylates.

Step 3: The Filtered Search (The Crucial Step)

Instead of a raw library search, configure your software (e.g., Agilent MassHunter or NIST MS Search) to penalize matches with high RI deviation.

  • Input the calculated RI of your unknown peak.

  • Set the RI Window to ±20 units.

  • Logic: If the library match has a Spectral Score of 950 but an RI deviation of 50 units (as seen with isopropyl vs n-propyl), the software must reject the match.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic required to avoid false positives when analyzing propyl piperidine-1-carboxylate derivatives.

IdentificationWorkflow Start Unknown Analyte (Propyl Piperidine Derivative) GCMS GC-EI-MS Acquisition (70 eV) Start->GCMS SpecMatch Spectral Library Search (NIST/Wiley) GCMS->SpecMatch ScoreCheck Match Score > 850? SpecMatch->ScoreCheck Trap High Risk of False Positive (Isomers have identical spectra) ScoreCheck->Trap Yes (Standard Workflow) RICalc Calculate Experimental RI (Alkane Ladder) ScoreCheck->RICalc Yes (Recommended Workflow) RICompare Compare Experimental RI vs. Library RI RICalc->RICompare Decision RI Deviation (ΔRI) RICompare->Decision Confirmed CONFIRMED IDENTITY (ΔRI < 20) Decision->Confirmed < 20 units Rejected REJECT MATCH (Likely Isomer) Decision->Rejected > 20 units

Figure 1: Logical workflow for distinguishing isomeric piperidine derivatives. Note that relying solely on spectral matching (The Trap) leads to misidentification, whereas the RI-coupled path leads to definitive confirmation.

Part 5: Mechanism of Fragmentation

Understanding why the library match fails is critical for the analyst.

  • 
    -Cleavage:  The piperidine ring undergoes cleavage adjacent to the nitrogen, stabilizing the positive charge on the nitrogen.[1]
    
  • Alkoxy Loss: The

    
     bond is weak. Fragmentation rapidly ejects the propyl chain (
    
    
    
    for propyl,
    
    
    for isopropyl).
  • Result: The remaining ion is the piperidine-1-carbonyl cation (

    
     112). Since this core structure is identical for both isomers, the mass spectrum is dominated by this fragment, rendering the "fingerprint" region indistinguishable.
    

Analyst Note: If you observe a small peak at m/z 43 (propyl) vs m/z 45 (isopropyl rearrangement), it is often too close to the noise floor to be reliable. Trust the Retention Index.

References

  • Kranenburg, R. F., et al. (2019).[2] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. Forensic Science International.[2] (Demonstrates the failure of MS match scores for isomers and the necessity of orthogonal data like RI or VUV).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0.

  • National Institute of Standards and Technology (NIST) . (2008). Possible False Positive Identifications in GC/MS Analysis...[2][3][4] Comparison to NIST Library Spectra. (Detailed analysis of how library similarity scores can lead to false positives in carbamate and organophosphorus classes).

  • BenchChem Application Notes. (2025).

    
    -cleavage mechanisms common to this compound class).
    

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.